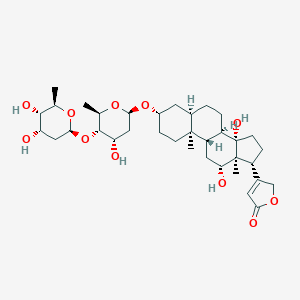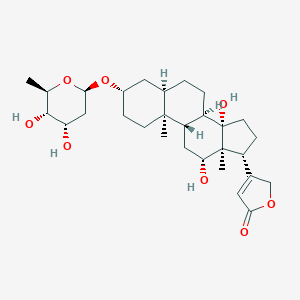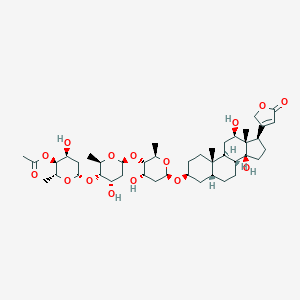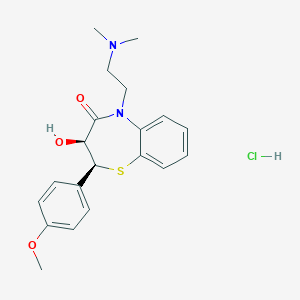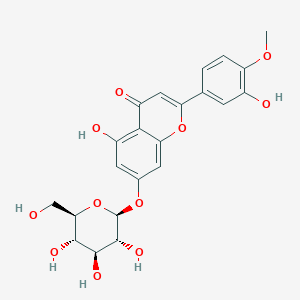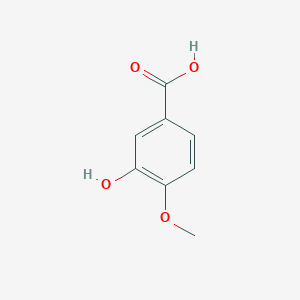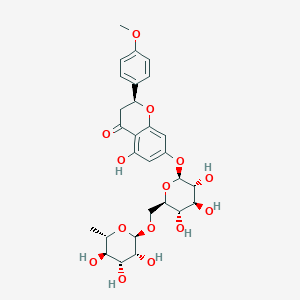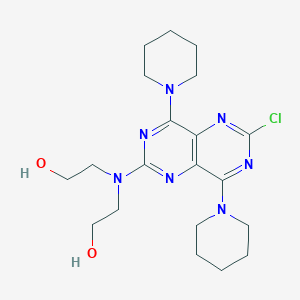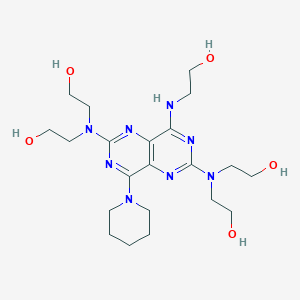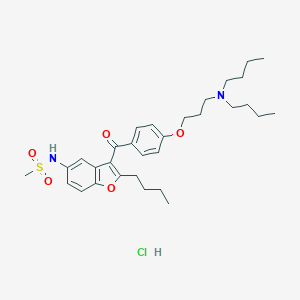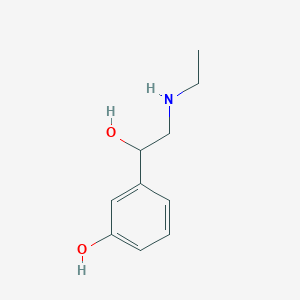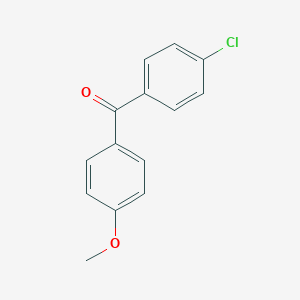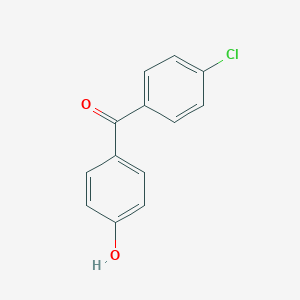![molecular formula C18H17ClO4 B194594 Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 42019-07-8](/img/structure/B194594.png)
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is also known as Fenofibric acid . It is a lipid-regulating agent used in the prevention of cardiovascular diseases . The empirical formula is C17H15ClO4 and the molecular weight is 318.75 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” can be represented by the SMILES stringO=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2 . This compound is virtually insoluble in water . Physical And Chemical Properties Analysis
“Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is a powder with a melting point of 187 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has been used in the synthesis of related compounds like Fibratol and Fenofibrate, demonstrating its utility as a precursor in organic synthesis (Kotheimer, Haq, & Balendiran, 2018). It's also involved in the synthesis of fibrates, a class of hypolipidemic agents, where its optical activity and ability to rotate plane polarized light are of interest.
Characterization and Analytical Methods
- The compound has been characterized during stress degradation studies of Fenofibrate, where its structure was determined under various conditions using LC-MS/MS studies (Mulgund et al., 2014). These methods are crucial for identifying degradation products in bulk samples of drugs.
Molecular and Crystal Structure
- Studies on its molecular and crystal structure have been conducted, revealing insights into the conformational properties of related compounds like Fenofibrate and its derivatives (Balendiran et al., 2012). Understanding these structures is essential for drug design and development.
Degradation and Stability
- Research into the degradation of related compounds like ciprofibrate, which involves methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, provides insights into the stability and degradation pathways of these compounds (Dulayymi et al., 1993). This knowledge is crucial for the development of stable and effective pharmaceuticals.
Pharmaceutical Applications
- Although the focus is not on drug use and dosage, it's important to note the role of methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in the broader context of pharmaceutical research, particularly in the development of antilipidemic drugs (Lemmerer et al., 2009).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed. Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
Eigenschaften
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXVMKCLCCCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962165 | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
CAS RN |
42019-07-8 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone](/img/structure/B194521.png)
